Dual Reactive Handles: C6-Br and C4-CHO
Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate incorporates both a C6 bromine (Suzuki coupling site) and a C4 formyl group (reductive amination site) on the same indazole core, in contrast to 1-Boc-6-bromoindazole (CAS 877264-77-2) which lacks the C4 formyl group . Using the mono-functional 1-Boc-6-bromoindazole would necessitate a subsequent formylation step to install the C4 aldehyde functionality, adding a synthetic transformation with typical yields of 60-85% and requiring additional purification .
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 3 orthogonal handles (Boc-protected N1, C6-Br, C4-CHO) in a single commercial building block |
| Comparator Or Baseline | 1-Boc-6-bromoindazole (CAS 877264-77-2): 2 handles (Boc-protected N1, C6-Br); lacks C4 functionalization entirely |
| Quantified Difference | 1 additional orthogonal reactive handle pre-installed; eliminates 1 formylation step per synthesis |
| Conditions | Structural comparison based on commercial supplier specifications and CAS registry data |
Why This Matters
In medicinal chemistry library synthesis, each additional synthetic step reduces overall yield and increases resource consumption; pre-installed dual functionality reduces the step count by 1-2 transformations per analog.
